1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride
Overview
Description
1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been widely used in scientific research as a tool to study the role of mGluR5 in various physiological and pathological processes.
Mechanism of Action
1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. It modulates the release of glutamate, the primary excitatory neurotransmitter in the brain, and plays a key role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, increase the expression of brain-derived neurotrophic factor (BDNF), and modulate the activity of various ion channels and receptors.
Advantages and Limitations for Lab Experiments
1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride has several advantages for laboratory experiments. It is highly selective for mGluR5 and does not significantly affect other glutamate receptors. It has also been shown to have good bioavailability and pharmacokinetic properties. However, it is important to note that 1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride has some limitations, including its potential for off-target effects and the need for careful dosing and administration.
Future Directions
There are several future directions for research on 1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride. One area of interest is its potential for the treatment of various neurological and psychiatric disorders, including anxiety, depression, addiction, and cognitive impairment. Another area of interest is its role in synaptic plasticity and learning and memory. Further research is also needed to better understand the pharmacokinetic properties and potential side effects of 1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride.
Scientific Research Applications
1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to have therapeutic potential in a number of neurological and psychiatric disorders, including anxiety, depression, addiction, and cognitive impairment.
properties
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 2-phenylacetate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-13(12-16-7-9-18-10-8-16)19-15(17)11-14-5-3-2-4-6-14;/h2-6,13H,7-12H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVDDBMKSLNIOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)CC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808623 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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